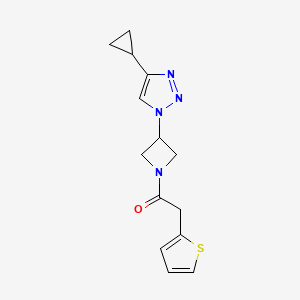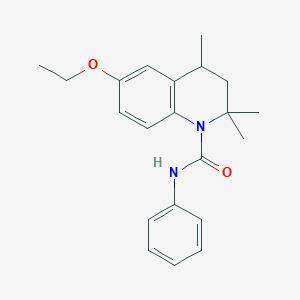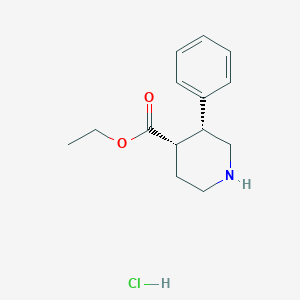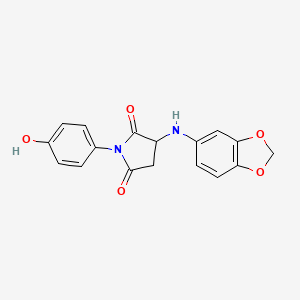
4-((3-(4-methoxyphenethyl)ureido)methyl)-N,N-dimethylpiperidine-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((3-(4-methoxyphenethyl)ureido)methyl)-N,N-dimethylpiperidine-1-sulfonamide, also known as MPSS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用机制
The mechanism of action of 4-((3-(4-methoxyphenethyl)ureido)methyl)-N,N-dimethylpiperidine-1-sulfonamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a significant effect on the biochemical and physiological processes within cells. It has been shown to alter the expression of certain genes involved in cancer cell growth and proliferation. This compound has also been shown to induce changes in the levels of certain proteins and enzymes within cells.
实验室实验的优点和局限性
One of the main advantages of using 4-((3-(4-methoxyphenethyl)ureido)methyl)-N,N-dimethylpiperidine-1-sulfonamide in lab experiments is its high potency and specificity. This compound has been shown to have a low toxicity profile and is well-tolerated by cells. However, one limitation of using this compound is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
未来方向
There are several potential future directions for research involving 4-((3-(4-methoxyphenethyl)ureido)methyl)-N,N-dimethylpiperidine-1-sulfonamide. One area of interest is in the development of new drug formulations that can improve the solubility and bioavailability of this compound. Another area of interest is in the investigation of the potential use of this compound in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other areas of scientific research.
Conclusion:
In conclusion, this compound is a chemical compound that has shown promising results in scientific research related to cancer treatment. Its high potency and specificity make it a valuable tool for investigating the biochemical and physiological processes within cells. Further research is needed to fully understand the potential applications of this compound in other areas of scientific research.
合成方法
The synthesis of 4-((3-(4-methoxyphenethyl)ureido)methyl)-N,N-dimethylpiperidine-1-sulfonamide involves the reaction of 4-(bromomethyl)-N,N-dimethylpiperidine-1-sulfonamide with 4-methoxyphenethylamine in the presence of a base. The resulting product is then treated with urea to obtain the final product. The synthesis of this compound has been optimized to increase the yield and purity of the compound.
科学研究应用
4-((3-(4-methoxyphenethyl)ureido)methyl)-N,N-dimethylpiperidine-1-sulfonamide has been extensively studied for its potential applications in various fields of scientific research. One of the primary areas of interest is in the development of new drugs for the treatment of cancer. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further research.
属性
IUPAC Name |
1-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]-3-[2-(4-methoxyphenyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N4O4S/c1-21(2)27(24,25)22-12-9-16(10-13-22)14-20-18(23)19-11-8-15-4-6-17(26-3)7-5-15/h4-7,16H,8-14H2,1-3H3,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGMUYXIHNSDZCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)NCCC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-amino-N-[1-(2-methylphenyl)ethyl]propanamide](/img/structure/B2531404.png)

![8-ethyl-3-(2-ethylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2531406.png)
![3-[[4-[(6-Phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B2531407.png)

![3-(2-chlorobenzyl)-8-(2-(2-hydroxyethoxy)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2531410.png)



![(5E)-5-[(4-bromophenyl)methylidene]-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2531419.png)
![8-(2,4-dimethoxyphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)
![1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B2531423.png)
![2-Chloro-4-[3-(trifluoromethyl)phenyl]quinazoline](/img/structure/B2531424.png)
